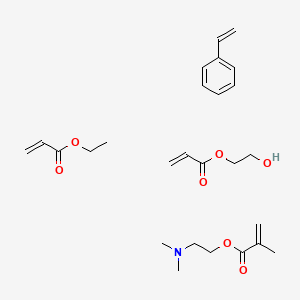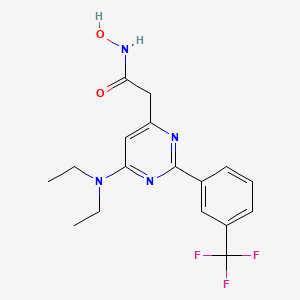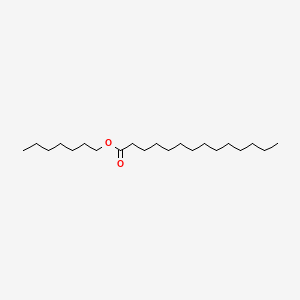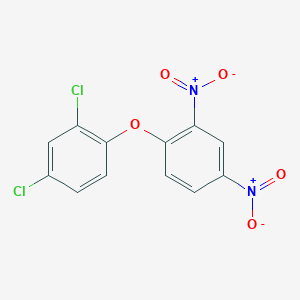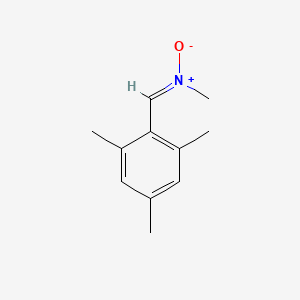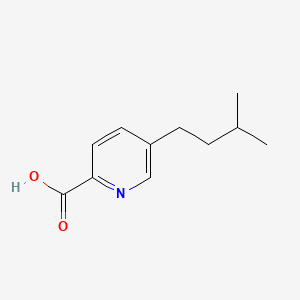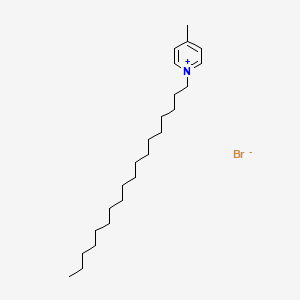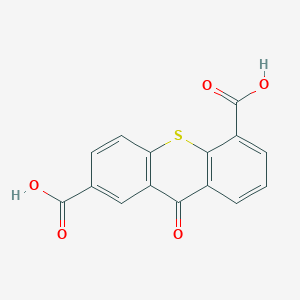
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atoms
Méthodes De Préparation
The synthesis of 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid include:
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- 9-Oxo-9H-thioxanthene-3-carbonitrile
- 9-Oxo-9H-thioxanthene-4-carboxylic acid These compounds share a similar core structure but differ in the position and type of functional groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications.
Propriétés
Numéro CAS |
52054-32-7 |
|---|---|
Formule moléculaire |
C15H8O5S |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
9-oxothioxanthene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5S/c16-12-8-2-1-3-9(15(19)20)13(8)21-11-5-4-7(14(17)18)6-10(11)12/h1-6H,(H,17,18)(H,19,20) |
Clé InChI |
JRRIYAUXPANRPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)SC3=C(C2=O)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


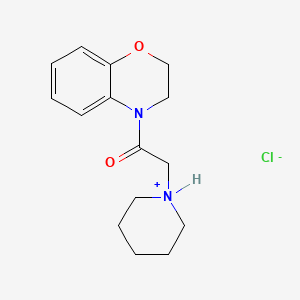
![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
